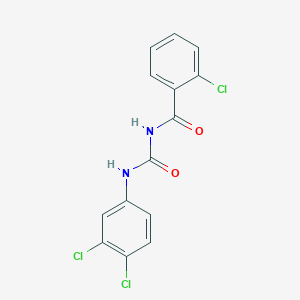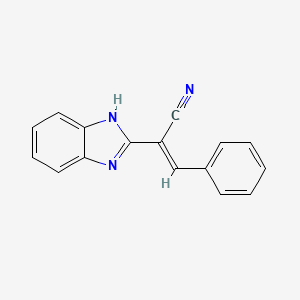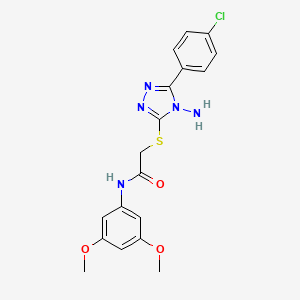![molecular formula C23H21N3O4S B12027169 [4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12027169.png)
[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenylcarbamothioylhydrazinylidene moiety and a dimethoxybenzoate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the phenylcarbamothioylhydrazine precursor. This precursor is then reacted with an appropriate aldehyde to form the hydrazone intermediate. The final step involves the esterification of the hydrazone with 3,4-dimethoxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with various biomolecules makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it a valuable component in the design of advanced materials for various applications.
Mécanisme D'action
The mechanism of action of [4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. For example, in cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling molecules involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with applications in the synthesis of various compounds.
Pentabromophenyl methacrylate: A monomer used to make high refractive index polymers for optical waveguides.
Uniqueness
What sets [4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate apart from similar compounds is its unique combination of functional groups, which allows for a diverse range of chemical reactions and interactions with biological targets. This versatility makes it a valuable tool in both research and industrial applications.
Propriétés
Formule moléculaire |
C23H21N3O4S |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C23H21N3O4S/c1-28-20-13-10-17(14-21(20)29-2)22(27)30-19-11-8-16(9-12-19)15-24-26-23(31)25-18-6-4-3-5-7-18/h3-15H,1-2H3,(H2,25,26,31)/b24-15+ |
Clé InChI |
FMWPARAXOZPJCB-BUVRLJJBSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(biphenyl-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12027092.png)
![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12027095.png)


![[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12027121.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12027122.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12027124.png)

![[4-bromo-2-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12027133.png)
![7-cyclohexyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12027136.png)



![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12027164.png)
